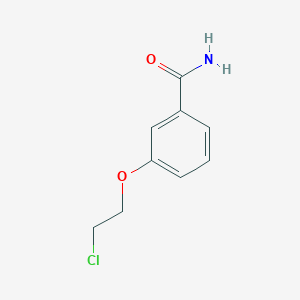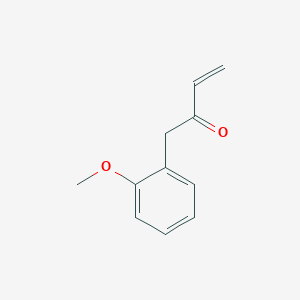
9-(6-Bromopyridin-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(6-Bromopyridin-2-yl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices.
Métodos De Preparación
The synthesis of 9-(6-Bromopyridin-2-yl)-9H-carbazole typically involves the functionalization of carbazole at the nitrogen position with a 6-bromo-2-pyridyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Análisis De Reacciones Químicas
9-(6-Bromopyridin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom in the 6-bromo-2-pyridyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
9-(6-Bromopyridin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore the use of carbazole derivatives in drug development, particularly for their potential as therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9-(6-Bromopyridin-2-yl)-9H-carbazole is largely dependent on its application. In optoelectronic devices, its effectiveness is attributed to its ability to transport charge and its photochemical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components to exert its effects .
Propiedades
Fórmula molecular |
C17H11BrN2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
9-(6-bromopyridin-2-yl)carbazole |
InChI |
InChI=1S/C17H11BrN2/c18-16-10-5-11-17(19-16)20-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20/h1-11H |
Clave InChI |
WZAJJFSKAYHLDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridine](/img/structure/B8429822.png)
![N-[4-cyano-3-(trifluoromethyl)phenyl]-N-ethylglycine](/img/structure/B8429828.png)












